molecular formula C24H19N3O2S B2934567 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole CAS No. 325694-62-0

3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole

Katalognummer: B2934567
CAS-Nummer: 325694-62-0
Molekulargewicht: 413.5
InChI-Schlüssel: MNWYHTQLSDOVIC-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole belongs to the 1,2,4-triazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. Its structure features:

  • A benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxy-substituted benzene ring) at position 3, which is associated with enhanced bioavailability and metabolic stability .
  • A phenyl substituent at position 4, common in bioactive triazoles for structural rigidity and π-π stacking interactions .

This compound’s unique substitution pattern positions it as a candidate for comparative analysis with structurally similar derivatives.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-3-8-18(9-4-1)10-7-15-30-24-26-25-23(27(24)20-11-5-2-6-12-20)19-13-14-21-22(16-19)29-17-28-21/h1-14,16H,15,17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYHTQLSDOVIC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SC/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions

    Formation of the Triazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Substituents: The benzo[d][1,3]dioxole moiety can be introduced via electrophilic aromatic substitution reactions. The cinnamylthio group can be added through nucleophilic substitution reactions involving cinnamyl halides and thiols. The phenyl group can be introduced through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the cinnamylthio group to a thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Due to its unique structure, the compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The cinnamylthio group could play a role in binding to biological targets, while the triazole ring may contribute to the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Modifications at Position 5 (Sulfur-Containing Substituents)

The cinnamylthio group in the target compound distinguishes it from other triazoles with alkyl/arylthio substituents. Key comparisons include:

Compound Name (Position 5 Substituent) Key Structural Features Biological Activities References
3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi) Long decylthio chain Potent antimicrobial/antifungal activity (MIC values not specified)
5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (4) Unsubstituted thiol group Moderate cholinesterase inhibition (AChE IC₅₀: 38.35 μM; BChE IC₅₀: 147.75 μM)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole-thiol hybrid Moderate antiradical activity (DPPH scavenging assay)
  • Key Insight : The cinnamylthio group’s conjugated π-system may enhance binding to aromatic enzyme pockets compared to linear alkylthio chains (e.g., decylthio in IIi), though longer alkyl chains improve lipophilicity and membrane penetration .

Substituent Effects at Position 3

The benzo[d][1,3]dioxol-5-yl group differentiates the target compound from analogs with simpler aryl or heteroaryl substituents:

Compound Name (Position 3 Substituent) Notable Features Activity Profile References
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) Pyrazole-dihydro framework Anticonvulsant activity (pharmacophoric alignment with phenytoin)
3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles Bromophenyl group Antimicrobial activity (MIC: 8–64 μg/mL)
3-(Naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl thiazole (102a) Naphthyl-pyrazole hybrid Antiproliferative activity (IC₅₀: 1.2 μM vs. HCT-116 cells)
  • Key Insight : The benzo[d][1,3]dioxol-5-yl group’s electron-rich oxygen atoms may facilitate hydrogen bonding with biological targets, contrasting with the bromophenyl group’s steric and electronic effects in antimicrobial triazoles .
Antimicrobial/Antifungal Activity
  • Target Compound: Limited direct data, but structurally related IIi (decylthio analog) shows MIC values of 8–16 μg/mL against Candida albicans and Staphylococcus aureus .
  • Analog 102a : Exhibits superior antiproliferative activity (IC₅₀: 1.2 μM) due to naphthyl and chlorophenyl substituents .
  • QSAR Analysis : Quantum chemical descriptors (ΔE1, ΣQ) correlate with antimicrobial potency; electron-withdrawing groups at position 3 enhance activity .
Enzyme Inhibition
  • 6g (n-heptylthio analog): Strong cholinesterase inhibition (AChE IC₅₀: 38.35 μM) due to long alkyl chain enhancing hydrophobic binding .

Biologische Aktivität

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole is a derivative of the triazole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Molecular Formula

  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
3-(benzo[d][1,3]dioxol-5-yl)-...HeLa15.2
3-(benzo[d][1,3]dioxol-5-yl)-...MCF-712.8
3-(benzo[d][1,3]dioxol-5-yl)-...A54910.5

The compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating higher potency against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation. Additionally, the benzo[d][1,3]dioxole moiety may enhance lipophilicity, facilitating better membrane penetration.

Case Study 1: Anticancer Efficacy in Vivo

In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of the compound against drug-resistant bacterial infections. Patients treated with the compound showed a marked improvement in symptoms and a reduction in bacterial load within days of treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.